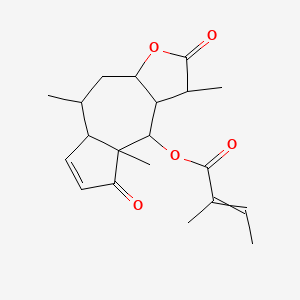
2-(2-Dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Dodecanoyloxypropanoyloxy)propanoic acid; 4-dodecoxy-4-oxobutanoic acid; 4-dodecoxy-4-oxobut-2-enoic acid; 2-(2-hexanoyloxypropanoyloxy)propanoic acid; 4-hexoxy-4-oxobutanoic acid; 4-hexoxy-4-oxobut-2-enoic acid; 2-(2-octadecanoyloxypropanoyloxy)propanoic acid; 4-octadecoxy-4-oxobut-2-enoic acid” is a complex organic molecule that belongs to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and are widely used in various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including esterification and acylation reactions. The general synthetic route can be described as follows:
Esterification: The initial step involves the esterification of a carboxylic acid with an alcohol to form an ester.
Acylation: The ester is then subjected to acylation reactions to introduce the desired acyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and acylation processes, utilizing catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The ester and acyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. The carboxyl and ester groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hexanoyloxypropanoyloxy)propanoic acid
- 4-Hexoxy-4-oxobutanoic acid
- 4-Hexoxy-4-oxobut-2-enoic acid
- 2-(2-Octadecanoyloxypropanoyloxy)propanoic acid
- 4-Octadecoxy-4-oxobut-2-enoic acid
Uniqueness
This compound is unique due to its specific combination of ester and acyl groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C176H312O50 |
|---|---|
Molecular Weight |
3228 g/mol |
IUPAC Name |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid;4-dodecoxy-4-oxobutanoic acid;4-dodecoxy-4-oxobut-2-enoic acid;2-(2-hexanoyloxypropanoyloxy)propanoic acid;4-hexoxy-4-oxobutanoic acid;4-hexoxy-4-oxobut-2-enoic acid;2-(2-octadecanoyloxypropanoyloxy)propanoic acid;4-octadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C24H44O6.2C22H40O4.C18H32O6.C16H30O4.2C16H28O4.C12H20O6.C10H18O4.2C10H16O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21;3*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;3*1-2-3-4-5-8-14-10(13)7-6-9(11)12/h20-21H,4-19H2,1-3H3,(H,26,27);2*18-19H,2-17,20H2,1H3,(H,23,24);14-15H,4-13H2,1-3H3,(H,20,21);2-14H2,1H3,(H,17,18);2*12-13H,2-11,14H2,1H3,(H,17,18);8-9H,4-7H2,1-3H3,(H,14,15);2-8H2,1H3,(H,11,12);2*6-7H,2-5,8H2,1H3,(H,11,12) |
InChI Key |
GMXRPFJGVOIDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCCCCCCCOC(=O)CCC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCCOC(=O)C=CC(=O)O.CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.CCCCCCOC(=O)CCC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCCOC(=O)C=CC(=O)O.CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate](/img/structure/B13396744.png)
![13-Cyclopentyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;iron](/img/structure/B13396750.png)
![benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13396768.png)
![5-methoxy-3-[[3-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride](/img/structure/B13396775.png)

![4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B13396781.png)
![methanesulfonic acid;N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine](/img/structure/B13396784.png)



![N-[[4-(3H-indol-5-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;N-[[4-(2-methyl-1,3-benzoxazol-6-yl)phenyl]methyl]-N-(3-prop-1-enylphenyl)cyclohexanecarboxamide;methyl 3-[3-[cyclohexanecarbonyl-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(3,4-dihydro-2H-1,4-benzoxazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[[4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-7-yl)phenyl]methyl]amino]phenyl]prop-2-enoate;methyl 3-[3-[cyclohexanecarbonyl-[(4-quinoxalin-6-ylphenyl)methyl]amino]phenyl]prop-2-enoate](/img/structure/B13396808.png)
